molecular formula C7H6BrF3N2O B1374855 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine CAS No. 1191922-50-5

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine

Cat. No. B1374855
CAS RN: 1191922-50-5
M. Wt: 271.03 g/mol
InChI Key: NWUBWBRCEFGWHI-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is a chemical compound with the molecular formula C7H6BrF3N2O and a molecular weight of 271.04 . It is also known by the synonyms 3-Bromo-5-(trifluoromethoxy)phenylene-1,2-diamine and 1-Bromo-2,3-diamino-5-(trifluoromethoxy)benzene .


Physical And Chemical Properties Analysis

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is a solid at room temperature . It has a boiling point of 39-40°C . The compound should be stored at 2-8°C .

Scientific Research Applications

  • Synthesis and Reactivity : This compound has been utilized in the synthesis of various organic compounds. For instance, Schlosser and Castagnetti (2001) demonstrated its use in generating 1,2-didehydro-3-(trifluoromethoxy)benzene, which is an intermediate in the synthesis of other complex organic molecules like 1- and 2-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).

  • Role in Organometallic Chemistry : It has been used as a starting material for organometallic syntheses. For example, a study by Porwisiak and Schlosser (1996) explored its role in creating synthetically useful reactions via 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

  • Application in X-ray Crystallography : Research by Jones et al. (2012) on bromo- and bromomethyl-substituted benzenes, including compounds similar to 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine, provided insights into the structures of these compounds, which is significant for understanding their chemical behavior (Jones et al., 2012).

  • Synthesis of Trifluoromethylated Compounds : Li et al. (2009) discussed an efficient process for synthesizing compounds related to 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine, highlighting its role in producing high-purity trifluoromethylated compounds (Li et al., 2009).

  • Development of Novel Organic Compounds : Fink et al. (1997) utilized related trifluoromethoxy compounds for the synthesis of various novel organic compounds, demonstrating the broad applicability of these substances in organic chemistry (Fink et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUBWBRCEFGWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine

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